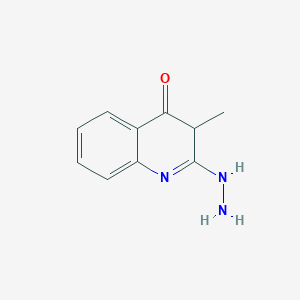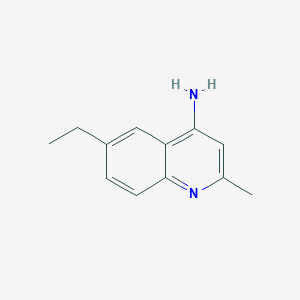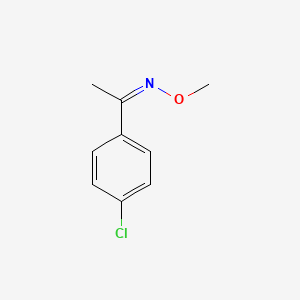
2-Hydrazinyl-3-methylquinolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazinyl-3-methylquinolin-4(3H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a hydrazinyl group at the second position, a methyl group at the third position, and a ketone at the fourth position of the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-methylquinolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-methylquinolin-4(3H)-one.
Hydrazination: The 3-methylquinolin-4(3H)-one is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazinyl group at the second position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Hydrazinyl-3-methylquinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Hydrazinyl-3-methylquinolin-4(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it might inhibit enzyme activity or bind to receptors to alter cellular signaling.
相似化合物的比较
Similar Compounds
2-Hydrazinylquinoline: Lacks the methyl group at the third position.
3-Methylquinolin-4(3H)-one: Lacks the hydrazinyl group at the second position.
2-Amino-3-methylquinolin-4(3H)-one: Contains an amino group instead of a hydrazinyl group.
Uniqueness
2-Hydrazinyl-3-methylquinolin-4(3H)-one is unique due to the presence of both the hydrazinyl and methyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C10H11N3O |
|---|---|
分子量 |
189.21 g/mol |
IUPAC 名称 |
2-hydrazinyl-3-methyl-3H-quinolin-4-one |
InChI |
InChI=1S/C10H11N3O/c1-6-9(14)7-4-2-3-5-8(7)12-10(6)13-11/h2-6H,11H2,1H3,(H,12,13) |
InChI 键 |
LYBQKGNNFTUOOF-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)C2=CC=CC=C2N=C1NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![furo[2,3-b]quinolin-4(9H)-one](/img/structure/B11907371.png)

![2,8-Diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11907386.png)
![6-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11907400.png)




![Butanenitrile, 2-methyl-3-oxo-2-[(trimethylsilyl)oxy]-](/img/structure/B11907429.png)
![2-Ethyl-3,5,7-trimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11907430.png)



![Naphtho[2,3-d]thiazole](/img/structure/B11907443.png)
